molecular formula C18H15Cl2N3O2 B4618208 1-[(2,4-dichlorophenoxy)methyl]-N-(4-methylphenyl)-1H-pyrazole-3-carboxamide

1-[(2,4-dichlorophenoxy)methyl]-N-(4-methylphenyl)-1H-pyrazole-3-carboxamide

Cat. No. B4618208
M. Wt: 376.2 g/mol
InChI Key: XARFOFYDOBLFQT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazole derivatives typically involves the reaction of corresponding hydrazines and β-dicarbonyl compounds or their equivalents. While specific synthesis methods for 1-[(2,4-dichlorophenoxy)methyl]-N-(4-methylphenyl)-1H-pyrazole-3-carboxamide are not detailed in the searched literature, similar compounds are synthesized through cyclization reactions, often under acidic or basic conditions, and sometimes catalyzed by metals or organic catalysts (Kumara et al., 2018).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often elucidated using techniques such as X-ray crystallography, NMR, FT-IR, and mass spectrometry. These compounds generally exhibit significant molecular interactions, such as hydrogen bonding, that contribute to their stability and reactivity. The dihedral angles between the rings and the presence of substituents significantly influence their conformation and overall molecular geometry (Kumara et al., 2018).

Chemical Reactions and Properties

Pyrazole derivatives participate in various chemical reactions, primarily due to the reactive nature of the pyrazole ring and its substituents. They may undergo substitution reactions, particularly at the phenyl rings, and the carboxamide group can be involved in condensation reactions. Their reactivity can be influenced by the electronic effects of the dichlorophenoxy and methylphenyl groups.

Physical Properties Analysis

The physical properties of pyrazole derivatives, including melting points, solubility, and thermal stability, are influenced by their molecular structure. The presence of chloro and methoxy substituents can affect these properties by altering intermolecular interactions and the overall polarity of the molecule. Pyrazole derivatives are generally characterized by moderate to high thermal stability, with decomposition temperatures often exceeding 190°C (Kumara et al., 2018).

Scientific Research Applications

Molecular Interaction and Structural Analysis

  • A study on the molecular interaction of a structurally similar antagonist with the CB1 cannabinoid receptor revealed distinct conformations and energetic stabilities, providing insights into the steric binding interactions and potential for antagonist or inverse agonist activity based on receptor interaction (Shim et al., 2002).

Synthesis and Characterization

  • Research on the synthesis, spectral, and X-ray crystal structure of a novel pyrazole derivative emphasized the compound's thermal stability and provided a comprehensive analysis of its molecular geometry and electronic structures, highlighting the importance of such compounds in medicinal chemistry (Kumara et al., 2018).

Biological Evaluation and Activity

  • Diaryl dihydropyrazole-3-carboxamides were synthesized and evaluated for their antiobesity activity, demonstrating significant body weight reduction in vivo, attributed to CB1 antagonistic activity. This research underlines the therapeutic potential of pyrazole derivatives in managing obesity (Srivastava et al., 2007).

Antioxidant Properties

  • A study investigating the antioxidant properties of a pyrazolecarboxamide derivative in Clarias gariepinus exposed to lead nitrate demonstrated significant protective effects against oxidative stress and DNA damage, showcasing the derivative's potential as an antioxidant agent (Soliman et al., 2019).

Cytotoxic and Antimicrobial Activities

  • The synthesis and evaluation of carboxamide derivatives of benzo[b][1,6]naphthyridines for their cytotoxic activity revealed potent effects against various cancer cell lines, highlighting the potential of these derivatives in cancer therapy (Deady et al., 2003).
  • Another study focused on the synthesis and in vitro antimicrobial activity of pyrazolyl-1-carboxamide derivatives, demonstrating their effectiveness against certain microbial strains and pointing towards their use in developing new antimicrobial agents (Sharshira & Hamada, 2011).

properties

IUPAC Name

1-[(2,4-dichlorophenoxy)methyl]-N-(4-methylphenyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2N3O2/c1-12-2-5-14(6-3-12)21-18(24)16-8-9-23(22-16)11-25-17-7-4-13(19)10-15(17)20/h2-10H,11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XARFOFYDOBLFQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=NN(C=C2)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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